molecular formula C18H18N2Na2O18S2 B3102844 Sulfo-EGS CAS No. 142702-32-7

Sulfo-EGS

Cat. No.: B3102844
CAS No.: 142702-32-7
M. Wt: 660.5 g/mol
InChI Key: IYBKWXQWKPSYDT-UHFFFAOYSA-L
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Description

Sulfo-EGS, or ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester (NHS ester). It is commonly used as a crosslinking reagent in biochemical and molecular biology applications. The compound features amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm, which can be cleaved by treatment with hydroxylamine at pH 8.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-EGS is synthesized by reacting ethylene glycol bis(succinimidyl succinate) with sulfonic acid. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to obtain high-purity this compound. The final product is usually stored desiccated at low temperatures to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Sulfo-EGS primarily undergoes substitution reactions with primary amines. The sulfo-NHS ester groups react with amine groups on proteins and other biomolecules to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, hydroxylamine

    pH 7-9 for amine reactions, pH 8.5 for cleavage with hydroxylamine

Major Products

The major products formed from the reactions of this compound include crosslinked proteins and peptides. The cleavage of the spacer arm with hydroxylamine results in fragments with terminal amide bonds and the release of ethylene glycol .

Scientific Research Applications

Sulfo-EGS is widely used in various scientific research applications:

Mechanism of Action

Sulfo-EGS exerts its effects through the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking mechanism is facilitated by the spacer arm, which provides flexibility and distance between the reactive groups. The crosslinks formed are reversible at pH 8.5 using hydroxylamine, allowing for controlled studies of molecular interactions .

Comparison with Similar Compounds

Sulfo-EGS is unique due to its water solubility and membrane impermeability, which makes it suitable for cell surface labeling. Similar compounds include:

This compound stands out for its specific applications in aqueous environments and its ability to form reversible crosslinks, making it a versatile tool in biochemical research.

Biological Activity

Sulfo-EGS (sulfonated ethylene glycol bis(succinimidyl succinate)) is a water-soluble, homobifunctional cross-linker that has been widely utilized in biochemical research for its ability to facilitate the study of protein interactions and conformational changes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, applications in various studies, and significant findings from relevant research.

This compound primarily targets primary amines , which include lysine residues on proteins. The cross-linking occurs through the formation of stable covalent bonds between two proteins or between different sites on the same protein. This reaction is facilitated by the NHS-ester groups present in this compound, which react with the amino groups to form stable amide bonds. The cross-linking can significantly alter the conformation and functionality of proteins, providing insights into their structural dynamics and interactions.

Cross-Linking Studies

  • FepA Protein Interactions : A study demonstrated that this compound effectively cross-linked FepA, a protein involved in iron transport in bacteria. Site-directed mutagenesis revealed that this compound reacted with specific lysine residues (K332 and K483), leading to significant conformational changes in FepA upon ligand binding. The binding affinity for ferric enterobactin decreased dramatically (80-fold) after treatment with this compound, indicating that cross-linking can impair functional interactions within the protein .
  • GPVI Dimerization : In another study involving platelets, this compound was used to investigate the dimerization of glycoprotein VI (GPVI). The cross-linking reaction was performed at varying concentrations, and subsequent analysis showed that GPVI dimerizes at the cell surface, which is crucial for its role in platelet activation .
  • Ubiquitin Cross-Linking : Research involving ubiquitin revealed that this compound could facilitate cross-linking between lysine residues within the protein. This study utilized advanced mass spectrometry techniques to analyze the products of cross-linking reactions, confirming that this compound effectively forms covalent bonds between specific lysine pairs (Lys27-Lys29 and Lys48-Lys63) under gas-phase conditions .

Applications in Biological Research

This compound has been employed in various experimental setups to elucidate protein-protein interactions, conformational dynamics, and oligomerization processes:

  • Chemical Cross-Linking Assays : These assays are crucial for studying complex biological systems where direct observation of interactions is challenging. By using this compound, researchers can stabilize transient interactions and analyze them using techniques like SDS-PAGE and mass spectrometry .
  • Structural Biology : The ability to cross-link proteins allows for detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy. By stabilizing specific conformations or complexes, researchers can gain insights into the structural basis of protein function.

Data Summary

The following table summarizes key findings from studies utilizing this compound:

Study FocusKey FindingsImpact on Biological Activity
FepA ProteinCross-linking reduced ferric enterobactin bindingImpaired functional interactions
GPVI DimerizationDimerization observed at cell surfaceEssential for platelet activation
UbiquitinCross-linking between specific lysine residuesInsights into ubiquitin's structural dynamics

Case Studies

  • FepA Functionality : In a detailed experiment assessing FepA's functionality post-cross-linking with this compound, researchers found that not only did binding affinity decrease significantly, but also that the capacity for ligand transport was compromised by approximately 50% .
  • Platelet Activation : A study involving platelet activation showed that GPVI's dimerization could be quantitatively assessed through cross-linking with this compound, leading to a deeper understanding of its role in hemostasis and thrombosis .

Properties

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2Na2O18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720921
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142702-32-7
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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